molecular formula C12H6Br4 B14296515 2,3,4,5-Tetrabromobiphenyl CAS No. 115245-09-5

2,3,4,5-Tetrabromobiphenyl

Cat. No.: B14296515
CAS No.: 115245-09-5
M. Wt: 469.79 g/mol
InChI Key: NYSAPLQZKHQBSO-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrabromobiphenyl is a polybrominated biphenyl, a class of organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various industrial applications, including plastics, textiles, and electronic devices .

Preparation Methods

The synthesis of 2,3,4,5-Tetrabromobiphenyl typically involves the bromination of biphenyl using bromine or bromine-containing reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a brominated biphenyl derivative with a boron reagent in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high efficiency.

Chemical Reactions Analysis

2,3,4,5-Tetrabromobiphenyl undergoes various chemical reactions, including:

Scientific Research Applications

2,3,4,5-Tetrabromobiphenyl has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions and environmental conditions.

    Biology: Research on its toxicological effects helps understand the impact of polybrominated biphenyls on living organisms.

    Medicine: Studies investigate its potential role in disrupting endocrine functions and its effects on human health.

    Industry: It is used as a flame retardant in the production of plastics, textiles, and electronic devices.

Mechanism of Action

2,3,4,5-Tetrabromobiphenyl exerts its effects by binding to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This binding activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Comparison with Similar Compounds

2,3,4,5-Tetrabromobiphenyl is compared with other polybrominated biphenyls, such as:

This compound stands out due to its specific bromination pattern, which influences its reactivity and interactions with biological systems.

Properties

CAS No.

115245-09-5

Molecular Formula

C12H6Br4

Molecular Weight

469.79 g/mol

IUPAC Name

1,2,3,4-tetrabromo-5-phenylbenzene

InChI

InChI=1S/C12H6Br4/c13-9-6-8(7-4-2-1-3-5-7)10(14)12(16)11(9)15/h1-6H

InChI Key

NYSAPLQZKHQBSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2Br)Br)Br)Br

Origin of Product

United States

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